Synthetic Divergence: High-Yield Conversion to 2,2,6-Trimethylcyclohexanone vs. 2,2-Dimethylcyclopentanone Formation
In a direct head-to-head comparison using identical reaction conditions, 4,4-dimethylhex-5-en-3-one is converted to 2,2,6-trimethylcyclohexanone in high yield via a tandem hydroformylation/intramolecular aldol/reduction sequence. The closest analog, 3,3-dimethylpent-4-en-2-one, under identical conditions, yields 2,2-dimethylcyclohexanone [1]. This demonstrates that the carbon backbone length of the starting ketone dictates the final cyclized product's structure and substitution pattern.
| Evidence Dimension | Product Identity and Substitution Pattern after Tandem Catalysis |
|---|---|
| Target Compound Data | 2,2,6-trimethylcyclohexanone |
| Comparator Or Baseline | 3,3-dimethylpent-4-en-2-one yields 2,2-dimethylcyclohexanone |
| Quantified Difference | Qualitative difference in product; target compound provides a 2,2,6-trisubstituted cyclohexanone ring. |
| Conditions | Tandem hydroformylation/aldol condensation/reduction sequence catalyzed by chloro(cycloocta-1,5-diene)rhodium(I) dimer in the presence of 4-toluenesulfonic acid. |
Why This Matters
This data proves 4,4-dimethylhex-5-en-3-one is the necessary precursor for synthesizing 2,2,6-trimethylcyclohexanone frameworks, which are valuable intermediates in natural product synthesis and fragrance chemistry; substitution with the shorter-chain analog results in a different product.
- [1] Fleischer, I.; Mejía, E. Science of Synthesis: C-1 Building Blocks in Organic Synthesis. 2014, 1, 149. Section 1.1.3.4.1.4.1, Table 4, Entries 1-2. View Source
